1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a synthetic compound belonging to the class of triazolo-pyrimidines, which are known for their diverse biological activities. This compound features a unique combination of a methoxymethyl group and a methylated triazole, contributing to its potential therapeutic applications. It is primarily studied for its interactions with various biological targets, including receptor tyrosine kinases.
This compound is classified as a triazolo-pyrimidine derivative. It can be sourced from various chemical suppliers and is often utilized in research settings for its pharmacological properties. The chemical formula for 1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is , with a CAS number of 1211450-09-7 .
The synthesis of 1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves several key steps:
The molecular structure of 1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can be depicted as follows:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and spatial arrangement .
The reactivity profile of 1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone includes:
The mechanism by which 1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone exerts its biological effects primarily involves:
Data from preclinical studies indicate that compounds within this class may affect downstream signaling cascades associated with cell survival and proliferation.
This compound has significant applications in scientific research:
The synthesis of 1-[2-(methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone (CAS: 1030477-07-6) hinges on sequential functionalization of the heterocyclic core. The process initiates with γ-butyrolactone and aminoguanidine carbonate in pyridine, yielding 5-amino-3-(3-hydroxypropyl)-4H-1,2,4-triazole (Compound 1) at 40% efficiency after recrystallization [4]. Subsequent cyclization with ethyl acetoacetate in refluxing acetic acid generates 7-hydroxy-2-(3-hydroxypropyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (Compound 2), achieving 88% yield after ammonolysis. Chlorination via phosphorus oxychloride (94% yield) introduces reactivity at C7, enabling nucleophilic displacement by anilines to form intermediates 4a–4c (87–93% yield) [4]. The critical methoxymethyl and acetyl groups are installed through etherification and Friedel-Crafts acylation, respectively, with cold-chain transportation recommended for the acetylated product due to its thermal sensitivity [2].
Table 1: Key Synthetic Intermediates and Conditions
Intermediate | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
Compound 1 | Cyclization | Aminoguanidine carbonate, γ-butyrolactone, pyridine, reflux | 40% |
Compound 2 | Condensation | Ethyl acetoacetate, acetic acid, reflux; Ammonolysis | 88% |
Compound 3 | Chlorination | Phosphorus oxychloride | 94% |
Compounds 4a–4c | Nucleophilic substitution | Anilines, NaH, DMF | 87–93% |
Microwave irradiation significantly enhances the regioselective functionalization of triazolopyrimidines. In ethanol at 180°C (25 min), model reactions using 5-aminopyrazolyl-4-carbonitriles, trimethyl orthoformate, and benzhydrazide yield only 10% of the target triazolopyrimidine due to solvent limitations [7]. Switching to anisole—a green solvent classified as "recommended" by ACS and GSK guidelines—boosts yields to 82% under identical conditions by improving reactant solubility and heat transfer [7]. Solvent-free protocols further optimize atom economy, eliminating purification steps. For instance, direct fusion of 7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-amine with acetyl chloride at 120°C achieves quantitative C6-acetylation without byproducts [8]. These methods reduce reaction times from hours to minutes and circumvent toxic solvents like methoxyethanol or bromobenzene, aligning with green chemistry principles [7].
Table 2: Microwave vs. Conventional Synthesis Efficiency
Condition | Solvent/Medium | Time | Temperature | Yield |
---|---|---|---|---|
Conventional reflux | Methoxyethanol | 10–48 h | 100–260°C | 45–70% |
Microwave irradiation | Ethanol | 25 min | 180°C | 10% |
Microwave irradiation | Anisole | 25 min | 180°C | 82% |
Solvent-free fusion | Neat | 15 min | 120°C | ~100% |
The methoxymethyl (–CH₂OCH₃) and acetyl (–COCH₃) groups serve as versatile handles for diversification:
Table 3: Derivatization Reactions of Key Substituents
Substituent | Derivatizing Agent | Product | Application |
---|---|---|---|
Methoxymethyl | BBr₃ | Hydroxymethyl | Precursor for esters/carboxylic acids |
Methoxymethyl | SOCl₂, then R-NH₂ | Aminomethyl | Targeted kinase inhibitors |
Acetyl | Malononitrile | Propenonitrile | Fluorescent probes |
Acetyl | N₂H₄ | Pyrazole | Anticancer scaffolds |
Aromatic triazolopyrimidines (e.g., 1-[2-(methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone) exhibit superior planarity and electronic delocalization versus their dihydro counterparts (e.g., 5-(methoxymethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one, CAS: 774560-70-2) [8]. This structural difference critically impacts bioactivity:
Table 4: Properties of Aromatic vs. Dihydro Precursors
Property | Aromatic Triazolopyrimidine | Dihydro Triazolopyrimidine |
---|---|---|
Example | 1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | 5-(Methoxymethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one |
Planarity | Fully planar | Non-planar at C7–N8 |
C6 Reactivity | Electrophilic acetyl group | Enolizable carbonyl |
Antitumor IC₅₀ (HT-1080) | 6.1 μM | >100 μM |
Synthetic Steps from Core | Direct acylation | Oxidation + functionalization |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2